5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane
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Description
5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.276. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of Oxadiazole Containing Compounds
Oxadiazole derivatives, including those with the 1,2,4-oxadiazole ring, have been extensively studied due to their wide range of chemical and biological properties. These compounds exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The oxadiazole nucleus is a critical component in the development of new drugs, with several commercially available drugs incorporating this ring, demonstrating its significant therapeutic potential (Siwach & Verma, 2020).
Synthesis of Bicyclic β-Lactams
Research on the synthesis of bicyclic β-lactams, such as 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a fundamental skeleton of penicillins, highlights the importance of such structures in medicinal chemistry. These compounds serve as key intermediates for creating a broad range of β-lactam antibiotics, showcasing the synthetic versatility and pharmaceutical relevance of bicyclic compounds (Chiba et al., 1985).
Structural and Conformational Studies
The study of the conformation and charge distribution of bicyclic β-lactams provides insights into the structure-activity relationships crucial for designing β-lactamase inhibitors. These findings contribute to the understanding of how structural variations in bicyclic compounds can influence their biological activity and interaction with biological targets (Fernández et al., 1992).
Cycloaddition Reactions and Synthetic Applications
Research on the cycloaddition reactions of isoxazoles with acetylenic esters, leading to pyridine derivatives, underscores the synthetic utility of bicyclic compounds in constructing complex heterocyclic structures. These studies not only reveal the mechanistic aspects of cycloaddition reactions but also highlight the potential of bicyclic compounds in synthesizing novel heterocyclic systems with potential biological applications (Kobayashi & Nitta, 1985).
Conformational Analysis and Stereoselectivity
The synthesis and conformational analysis of bicyclic compounds, such as 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, illustrate the importance of stereochemistry and molecular conformation in determining the properties and reactivity of such molecules. These studies contribute to the broader understanding of how conformational preferences affect chemical reactivity and biological activity (Rowicki et al., 2019).
properties
IUPAC Name |
5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)11-12-10(16-13-11)5-14-4-9-3-8(14)6-15-9/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZAUAFFHRIRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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